molecular formula C16H28O4 B15487331 Cycloheptyl(hexyl)propanedioic acid CAS No. 5452-89-1

Cycloheptyl(hexyl)propanedioic acid

Katalognummer: B15487331
CAS-Nummer: 5452-89-1
Molekulargewicht: 284.39 g/mol
InChI-Schlüssel: PHEVRRFIUPKION-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloheptyl(hexyl)propanedioic acid is a synthetic derivative of propanedioic acid (commonly known as malonic acid), a classic dicarboxylic acid foundational to organic and polymer chemistry . This compound features a propanedioic acid backbone that is disubstituted with a cycloheptyl and a hexyl group, a structure that suggests its utility as a sophisticated building block in organic synthesis. The malonate core is a well-known precursor in condensation reactions, such as Knoevenagel condensations, and serves as a key intermediate for the synthesis of more complex molecular architectures, including potentially pharmaceuticals, polymers, and specialty chemicals . Researchers may find value in its application for the development of novel fatty acid analogs or bioactive molecules, as related cyclopropanated fatty acid structures have been investigated for their ability to disperse bacterial biofilms and synergize with conventional antibiotics . The specific combination of a cycloheptyl ring, which can influence conformational properties, with a hexyl aliphatic chain, may impart unique steric and lipophilic characteristics to this molecule. These properties could be exploited in materials science for tuning the physical attributes of biodegradable polyesters or in chemical biology as a potential modulator of enzyme activity. The compound is strictly intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

CAS-Nummer

5452-89-1

Molekularformel

C16H28O4

Molekulargewicht

284.39 g/mol

IUPAC-Name

2-cycloheptyl-2-hexylpropanedioic acid

InChI

InChI=1S/C16H28O4/c1-2-3-4-9-12-16(14(17)18,15(19)20)13-10-7-5-6-8-11-13/h13H,2-12H2,1H3,(H,17,18)(H,19,20)

InChI-Schlüssel

PHEVRRFIUPKION-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C1CCCCCC1)(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

  • Substituent Effects : Increasing alkyl chain length (e.g., hexyl vs. methyl) enhances lipophilicity but reduces aqueous solubility. Cycloheptyl groups introduce greater steric hindrance than cyclohexyl, impacting catalytic or enzymatic interactions .
  • Environmental Impact : Hydrocarbon-substituted propanedioic acids (e.g., this compound) are less persistent than fluorinated versions, aligning with regulatory trends favoring biodegradable chemicals .
  • Synthetic Utility : Propanedioic acid derivatives with bulky groups are under investigation for asymmetric catalysis, where steric effects influence enantioselectivity .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for Cycloheptyl(hexyl)propanedioic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of substituted propanedioic acid derivatives typically involves alkylation or nucleophilic substitution of malonic acid esters. For example, malonic acid diethyl ester can undergo sequential alkylation with cycloheptyl and hexyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Optimization includes controlling temperature (40–60°C), stoichiometry (1:1.2 molar ratio of ester to alkylating agent), and purification via recrystallization or column chromatography. Kinetic studies of competing alkylation steps are critical to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to identify substituent positions on the malonic acid backbone. For instance, cycloheptyl and hexyl groups will show distinct splitting patterns in the aliphatic region (δ 1.2–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 314.2 for C₁₇H₂₈O₄), while IR spectroscopy verifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Perform solubility screening in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectrophotometry (λ = 210–230 nm for carboxylate absorption). Stability studies involve incubating the compound at 37°C for 24–72 hours and analyzing degradation via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) . Adjust buffer ionic strength or use surfactants (e.g., Tween-80) to improve aqueous solubility .

Advanced Research Questions

Q. How does this compound interact with succinate dehydrogenase, and what kinetic parameters define its inhibitory activity?

  • Methodological Answer : Design a competitive inhibition assay using mitochondrial extracts or purified succinate dehydrogenase. Monitor NADH oxidation at 340 nm in the presence of varying substrate (succinate) and inhibitor concentrations. Calculate Kᵢ (inhibition constant) and V_max using Lineweaver-Burk plots. Compare to malonic acid (Kᵢ ≈ 0.5–1.0 mM) to evaluate potency . Include controls with non-ionic detergents to prevent nonspecific binding .

Q. What computational strategies are effective for predicting the compound’s binding affinity to metabolic enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with enzyme structures (PDB: 2FBW for succinate dehydrogenase). Parameterize the compound’s partial charges via Gaussian 09 (B3LYP/6-31G* basis set). Validate predictions with molecular dynamics simulations (NAMD, GROMACS) to assess binding stability over 50–100 ns trajectories . Cross-reference results with in vitro assays to refine force field parameters .

Q. How can conflicting data on the compound’s cytotoxicity in different cell lines be resolved?

  • Methodological Answer : Conduct dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) using MTT or resazurin-based viability tests. Control for variables like cell density, serum concentration, and incubation time. Use transcriptomics (RNA-seq) to identify cell-specific metabolic pathways (e.g., fatty acid oxidation) that modulate sensitivity. Statistical analysis (ANOVA, Tukey’s post-hoc) quantifies significance .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing enzyme inhibition kinetics with non-linear dose responses?

  • Methodological Answer : Fit data to a sigmoidal dose-response model (Hill equation) using GraphPad Prism or R (drc package). Calculate IC₅₀, Hill slope, and 95% confidence intervals. For non-competitive inhibition, use the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/K_m)) to adjust for substrate concentration .

Q. How should researchers validate synthetic purity when scaling up production?

  • Methodological Answer : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, O content within ±0.3% of theoretical values). For GMP compliance, include residual solvent analysis (GC-MS) and ICP-MS for heavy metals. Batch-to-batch consistency is assessed via PCA (principal component analysis) of spectroscopic data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.